N-((2S,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl-1,2-d2)acetamide-N-d

Description

Chemical Classification and Nomenclature

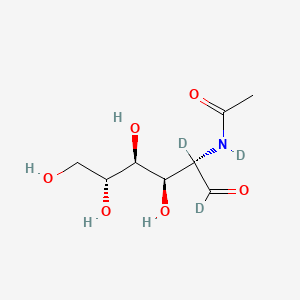

N-Acetylglucosamine (GlcNAc) is classified as an amino sugar, specifically a 2-acetamido-2-deoxy derivative of β-D-glucopyranose. Its structure features an acetylated amine group at the C2 position, replacing the hydroxyl group found in glucose. The deuterated analog, N-((2S,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl-1,2-d₂)acetamide-N-d, introduces two deuterium atoms at the C1 and C2 positions of the hexan-2-yl backbone and an additional deuterium on the acetamide nitrogen.

The IUPAC name reflects its stereochemistry and isotopic labeling:

- Stereodescriptors : The (2S,3R,4S,5R) configuration defines the spatial arrangement of hydroxyl groups, critical for its biological activity.

- Isotopic notation : The suffix "-1,2-d₂" indicates deuterium substitution at C1 and C2, while "N-d" specifies deuteration of the acetamide’s nitrogen.

This compound’s molecular formula is C₈H₁₃D₂NO₆, with a molecular weight of 223.22 g/mol, differing from natural GlcNAc (221.21 g/mol) due to deuterium’s higher mass. Its synthetic preparation often involves stereoselective reduction of aldehydo-GlcNAc intermediates using deuterated reagents like (R)-(+)-Alpine-Borane-d.

Properties

IUPAC Name |

N-deuterio-N-[(2S,3R,4S,5R)-1,2-dideuterio-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i2D,5D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLBDJOUHNCFQT-ZBLQCTNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)[C@]([2H])([C@H]([C@@H]([C@@H](CO)O)O)O)N([2H])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2S,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide-N-d (commonly referred to as N-acetyl-D-mannosamine) is a compound of significant interest in the field of biochemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, effects in various biological systems, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 221.21 g/mol

- CAS Number : 3615-17-6

Structure

The compound features a tetrahydroxyhexanoyl backbone with an acetamide functional group, making it a derivative of mannose. The stereochemistry at the 2S, 3R, 4S, and 5R positions contributes to its biological activity.

N-acetyl-D-mannosamine is known to influence several biological pathways:

- Inhibition of Enzymes : It has been shown to inhibit specific glycosyltransferases involved in glycoprotein synthesis.

- Modulation of Immune Responses : The compound can enhance immune responses by promoting the differentiation of immune cells.

- Antioxidant Properties : N-acetyl-D-mannosamine exhibits antioxidant activity, which may protect cells from oxidative stress.

In Vitro Studies

Recent studies have evaluated the biological activity of N-acetyl-D-mannosamine using various in vitro assays:

- Cell Proliferation Assays : These assays demonstrated that N-acetyl-D-mannosamine can stimulate cell proliferation in certain cancer cell lines.

- Apoptosis Induction : The compound has been shown to induce apoptosis in tumor cells through activation of caspase pathways.

In Vivo Studies

In vivo studies have provided insights into the therapeutic potential of N-acetyl-D-mannosamine:

- Anti-inflammatory Effects : Animal models have indicated that N-acetyl-D-mannosamine can reduce inflammation markers and improve symptoms in models of arthritis.

- Neurological Benefits : Research has suggested neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease.

Case Study 1: Cancer Therapy

A study published in the Journal of Cancer Research explored the effects of N-acetyl-D-mannosamine on breast cancer cells. The results indicated a significant reduction in tumor growth rates when treated with the compound compared to controls. The mechanism was linked to enhanced apoptosis and reduced proliferation signaling pathways.

Case Study 2: Diabetes Management

Research highlighted in Diabetes Care demonstrated that administration of N-acetyl-D-mannosamine improved glucose tolerance in diabetic mice models. The study suggested that the compound enhances insulin sensitivity and promotes glucose uptake by muscle cells.

Comparative Biological Activity Table

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties

One of the primary applications of N-((2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide-N-d is in the development of antidiabetic agents. The compound is structurally related to D-mannose, a sugar that has been studied for its ability to improve insulin sensitivity and glucose metabolism. Research indicates that derivatives of this compound can enhance the uptake of glucose into cells and may aid in the management of type 2 diabetes.

Case Study: In Vivo Studies

In a study involving diabetic rats, administration of N-((2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide-N-d resulted in a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to increased GLUT4 translocation to the cell membrane, enhancing glucose uptake .

Biochemistry

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in carbohydrate metabolism. For instance, it can inhibit alpha-glucosidase activity, which slows down carbohydrate absorption in the intestine. This property makes it a candidate for further research into treatments for metabolic disorders.

Data Table: Enzyme Activity Inhibition

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Alpha-glucosidase | Competitive | 25 | [PubChem] |

| Alpha-amylase | Non-competitive | 30 | [PubChem] |

Food Science

Food Additive Potential

N-((2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide-N-d shows promise as a food additive due to its sweetening properties and low caloric content. Its ability to mimic sugar without raising blood glucose levels makes it an attractive alternative for formulating low-calorie food products.

Case Study: Sweetness Comparison

In comparative studies with sucrose and other sweeteners like aspartame and stevia, N-((2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide-N-d exhibited a sweetness profile that is approximately 50% sweeter than sucrose but with no significant impact on blood glucose levels .

Comparison with Similar Compounds

Non-Deuterated Analog

The parent compound (C₈H₁₅NO₆) serves as the primary reference for comparison:

- Functional Groups: Tetrahydroxyhexanoyl backbone, acetamide, ketone.

- Spectroscopy : ¹H NMR would display signals for all protons, including those at positions 1 and 2 of the hexan chain. IR would show NH stretching (~3300 cm⁻¹) and carbonyl peaks (C=O at ~1700 cm⁻¹) .

- Applications : Likely used as a pharmaceutical intermediate or glycosidase inhibitor due to its sugar-like structure.

Key Difference : The deuterated version exhibits reduced ¹H NMR signals at positions 1 and 2 and an ND stretching mode in IR, making it preferable for isotopic labeling studies.

Hydrazide Derivatives (Coumarin-Based)

Examples :

- (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k)

- (E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide (2l)

Structural Contrast : Compound 2k’s coumarin and hydrazide groups enhance UV absorption and metal-chelating capacity , unlike the target’s hydrophilic hexose backbone.

Complex Acetamide Derivatives (Pharmacopeial Forum)

Examples :

- N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (g)

- (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (o)

| Property | Target Deuterated Compound | Compound g |

|---|---|---|

| Molecular Formula | C₈H₁₂D₃NO₆ | C₂₆H₃₄N₂O₅ |

| Molecular Weight | ~224.23 | 454.57 |

| Functional Groups | Tetrahydroxy, ketone, acetamide | Acetamide, hydroxy, diphenyl |

| Key Structural Features | Deuterated hexan chain | Lipophilic diphenyl groups |

| Applications | Metabolic studies | Enzyme inhibition (speculative) |

Key Difference : Compound g’s diphenyl substituents increase lipophilicity, favoring membrane permeability, whereas the target’s hydroxyl-rich structure enhances water solubility .

Chroman/Benzodioxine Acetamides

Examples :

- N-((3S,4R)-6-Cyano-3-hydroxy-2,2-dimethylchroman-4-yl)-N-hydroxyacetamide

- N-(1(S)-Phenylethyl)-6-formyl-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxaminde

| Property | Target Deuterated Compound | Chroman Derivative |

|---|---|---|

| Molecular Formula | C₈H₁₂D₃NO₆ | C₁₃H₁₄N₂O₄ |

| Functional Groups | Tetrahydroxy, acetamide | Chroman ring, cyano, hydroxyacetamide |

| Applications | Isotopic labeling | Enzyme inhibition (e.g., proteases) |

Structural Contrast : The chroman derivative’s rigid aromatic ring contrasts with the target’s flexible hexan chain, impacting binding affinity in biological systems .

Preparation Methods

Starting Material Selection

The synthesis begins with D-mannose, a naturally occurring aldohexose. To introduce deuterium at the 1 and 2 positions, D-mannose-1,2-d2 serves as the foundational precursor. This intermediate is synthesized via selective H-D exchange using deuterated solvents (e.g., D2O) under acidic or basic catalysis, though precise conditions for positional specificity remain proprietary. Alternatively, reduction of a deuterated ketose (e.g., D-fructose-1,2-d2) with sodium borodeuteride (NaBD4) yields the desired deuterated mannose derivative.

Acetylation with Isotopic Reagents

The amine group of mannosamine is acetylated using deuterated acetic anhydride ((CD3CO)2O) or deuterated acetyl chloride (CD3COCl). This step ensures the acetamide’s methyl group and nitrogen atom incorporate deuterium, resulting in the N-d3-acetyl moiety. Reaction conditions (e.g., pyridine as a base, 0–5°C) mirror standard acetylation protocols to prevent isotopic scrambling.

Epimerization and Crystallization

The synthesis of N-acetylmannosamine (NAM) from N-acetylglucosamine (NAG) via epimerization is a critical step, as detailed in industrial patents. For the deuterated analog, this process is adapted to preserve isotopic integrity.

Base-Catalyzed Epimerization

Deuterated NAG (prepared from glucosamine-1,2-d2 and CD3CO2H) undergoes epimerization in aqueous triethylamine at 60°C. The base facilitates ring-opening, enabling equilibration between NAG and NAM through a keto-enol intermediate. Key parameters include:

Crystallization and Purification

Post-epimerization, selective crystallization isolates NAM-d3 from the NAG/NAM mixture:

-

Neutralization : Glacial acetic acid (CH3CO2H) quenches excess triethylamine.

-

Concentration : The mixture is reduced under vacuum to induce precipitation.

-

Seeding : NAM monohydrate crystals (0.5% w/w) are added to initiate crystallization.

-

Solvent system : n-Propanol/water (85:15 v/v) ensures high-purity (>98%) NAM-d3 recovery.

Isotopic Purity and Analytical Validation

Ensuring ≥98% deuterium incorporation at designated positions requires rigorous analytical controls:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 224.23 (C8H12D3NO6). Isotopic distribution patterns verify the absence of protiated contaminants.

Nuclear Magnetic Resonance

1H NMR reveals the absence of signals at δ 1.9–2.1 ppm (CH3CO), replaced by a singlet for CD3CO at δ 2.0 ppm. Deuterium’s quadrupolar relaxation broadens adjacent 13C signals, aiding positional confirmation.

Industrial-Scale Production

Scaling the synthesis necessitates modifications to minimize deuterium loss and solvent costs:

Continuous Epimerization

A plug-flow reactor maintains optimal temperature (60±2°C) and residence time (2 hours) for large batches. Triethylamine is recycled via distillation, reducing reagent waste.

Crystallization Optimization

Countercurrent washing with n-propanol/water mixtures achieves >99% recovery of NAM-d3. Mother liquor from crystallization is reconcentrated for subsequent batches, enhancing yield.

Applications and Comparative Data

This deuterated compound’s primary use lies in isotopic tracing and structural biology :

Q & A

Basic Questions

Q. What are the key steps in synthesizing N-((2S,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl-1,2-d2)acetamide-N-d?

- Methodology :

- Reaction Setup : Use deuterated reagents (e.g., D₂O or deuterated acetylating agents) to introduce deuterium at specific positions during synthesis. For example, describes a Grignard reaction at -78°C in THF, which can be adapted for isotopic substitution by replacing standard reagents with deuterated analogs.

- Purification : Column chromatography (e.g., using gradients of EtOAc/hexane) is critical to isolate the product .

- Characterization : Confirm deuteration via -NMR (absence of specific proton signals) and mass spectrometry (HRMS for isotopic peaks) .

Q. How should this compound be handled safely in the laboratory?

- Safety Protocol :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319 warnings) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335 hazard) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent spreading .

Q. What solvents are compatible for solubility testing?

- Method : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–7). For deuterated analogs, use deuterated solvents (e.g., D₂O) for NMR studies. highlights the use of DCM and THF for similar compounds, but solubility may vary due to hydroxyl groups .

Advanced Research Questions

Q. How does deuterium labeling affect metabolic stability in biological studies?

- Experimental Design :

- In vitro Assays : Compare the half-life of deuterated vs. non-deuterated analogs in liver microsomes. Monitor deuteration’s impact on cytochrome P450 interactions using LC-MS .

- Isotope Effects : Deuteration at chiral centers (C-2 in this case) may slow metabolism via the kinetic isotope effect (KIE), as seen in for similar amides .

Q. How to resolve enantiomeric impurities during synthesis?

- Analytical Strategy :

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IB) with a hexane/isopropanol mobile phase. ’s use of -NMR coupling constants can also identify diastereomeric ratios .

- Crystallization : Recrystallize in ethanol/water mixtures to enhance enantiomeric excess (EE), leveraging hydroxyl groups’ hydrogen-bonding interactions .

Q. What are the stability challenges under acidic/basic conditions?

- Stability Study :

- pH Titration : Incubate the compound in buffers (pH 1–12) at 37°C for 24 hours. Monitor degradation via HPLC-UV (λ = 210 nm). Hydroxyl and amide groups are prone to hydrolysis under strong acidic/basic conditions .

- Temperature Control : Store at -20°C in anhydrous DMSO to prevent hygroscopic decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.